4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole
Description
The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole features a hybrid structure combining an azetidine ring, a 4-bromo-pyrazole moiety, and a 1-methyl-1,2,3-triazole group. The azetidine ring is linked via a carbonyl group to the triazole, while the pyrazole is substituted with a bromine atom at the 4-position.
The bromine substituent likely enhances lipophilicity and influences intermolecular interactions, which could improve binding to biological targets .
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN6O/c1-16-7-10(14-15-16)11(19)17-3-8(4-17)5-18-6-9(12)2-13-18/h2,6-8H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZCHGHTIXZUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the function of these targets. The compound may bind to the active site of the target, altering its conformation and subsequently its function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain biological processes.
Pharmacokinetics
Similar compounds are known to have varying degrees of solubility, which can impact their bioavailability.
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Comparison with Similar Compounds
Structural Analogues with Bromo-Pyrazole Moieties
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide, ):
- Key Features : Incorporates a bromophenyl-thiazole and triazole-benzodiazole hybrid.
- Comparison: Unlike the target compound, 9c lacks the azetidine-carbonyl bridge but shares the bromo-aromatic and triazole motifs.
Compound I (4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, ):
- Key Features : Combines bromophenyl, fluorophenyl, triazole, and thiazole groups.
- Comparison : This compound’s pyrazolylthiazole core differs from the target’s azetidine-triazole system but highlights the importance of halogenated aryl groups in bioactivity. Its structural studies emphasize how bromine influences crystal packing and intermolecular interactions .
Impact of Halogen Substitution
- Chloro vs. Bromo Derivatives : In isostructural compounds (e.g., 4 and 5 in ), bromo-substituted analogs exhibit altered intermolecular contacts compared to chloro derivatives. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions or halogen bonding in therapeutic targets .
- Fluorine Substitution : Fluorine, as seen in compound 9b (), improves metabolic stability but may reduce steric bulk compared to bromine. The target compound’s bromine could offer a balance between lipophilicity and target affinity .
Triazole-Containing Hybrids
Triazole-Pyridine Hybrids ( ):
- Key Features : Triazole linked to pyridine via methylene groups.
- Comparison: These hybrids demonstrate anticancer activity via molecular docking with kinase targets.
Physicochemical and Structural Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
